1,3-Dioxolan-2-one-d4, also known as ethylene carbonate-d4, is a specifically isotopically labeled form of 1,3-dioxolan-2-one (ethylene carbonate). The "d4" in the name indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution finds particular use in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules.
Deuterium nuclei have different magnetic properties compared to hydrogen nuclei (¹H). By replacing specific hydrogen atoms with deuterium, scientists can selectively "silence" certain signals in the NMR spectrum, simplifying the analysis of complex molecules and enabling the observation of specific functional groups or nuclei of interest. This technique, known as deuterium labeling, is a valuable tool for researchers in various fields, including organic chemistry, biochemistry, and materials science .
1,3-Dioxolan-2-one-d4, similar to its non-deuterated counterpart, exhibits properties that make it useful in various scientific research applications. Due to its high polarity, it acts as a polar aprotic solvent, meaning it readily dissolves ionic compounds and has a low affinity for hydrogen bonding. This makes it a suitable solvent for various chemical reactions, particularly those involving organometallic reagents or reactions sensitive to moisture .
Furthermore, 1,3-dioxolan-2-one can be used as an electrolyte in lithium-ion batteries. Its high cyclic stability and ability to form a stable solid electrolyte interface (SEI) layer make it a promising candidate for developing next-generation batteries with improved safety and performance .
1,3-Dioxolan-2-one-d4 is a deuterated form of 1,3-dioxolan-2-one, a cyclic carbonate compound characterized by its dioxolane ring structure. The molecular formula for 1,3-dioxolan-2-one is C3H4O3, with a molecular weight of approximately 88.06 g/mol. This compound appears as a colorless, odorless liquid at temperatures above 36.4 °C and is known for its high solubility in water (approximately 214 g/L) and stability under normal conditions. Its unique structure allows it to function as a solvent for polymers and resins, as well as an intermediate in various
1,3-Dioxolan-2-one-d4 primarily functions as a solvent for research purposes. Its mechanism of action is related to its ability to dissolve various analytes and its interaction with them during spectroscopic techniques like NMR. The deuteration allows for better observation of specific protons within the target molecule by reducing signal overlap.
While detailed information on 1,3-Dioxolan-2-one-d4 is limited, safety considerations similar to EC should be applied:
1,3-Dioxolan-2-one-d4 can be synthesized through various methods:
1,3-Dioxolan-2-one-d4 has several applications across different fields:
Several compounds share structural similarities with 1,3-dioxolan-2-one-d4. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Dioxolan-2-one | Cyclic carbonate | Non-deuterated version used widely in industry |
4-Fluoro-1,3-dioxolan-2-one | Fluorinated cyclic carbonate | Enhanced reactivity due to fluorine substitution |
Ethylene carbonate | Linear carbonate | Commonly used as a precursor for polycarbonates |
2-(Aminomethyl)-1,3-dioxolane | Amino-substituted dioxolane | Exhibits potential antimicrobial properties |
The uniqueness of 1,3-dioxolan-2-one-d4 lies in its deuterated nature, which provides distinct advantages in analytical chemistry applications such as NMR spectroscopy. Its specific isotopic labeling aids in tracking molecular pathways and interactions within biological systems .
1,3-Dioxolan-2-one-d4, also known as ethylene-d4 carbonate, emerged as a specialized deuterated analog of ethylene carbonate in the early 21st century. Its synthesis was first reported in the context of isotopic labeling studies aimed at elucidating reaction mechanisms in organic and electrochemistry. The compound’s creation aligns with advancements in deuterium chemistry, which gained momentum in the 1990s for applications in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect investigations. The earliest documented synthesis routes involved deuterium exchange reactions using ethylene carbonate and deuterated reagents, such as deuterium oxide (D₂O), under controlled conditions. By 2010, its structural and spectral data were formally cataloged in public chemical databases, marking its entry into mainstream research.
The systematic IUPAC name for this compound is 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one, reflecting the substitution of four hydrogen atoms with deuterium at the 4 and 5 positions of the dioxolane ring. It belongs to the class of cyclic carbonates, characterized by a five-membered ring containing an ester functional group (O–C=O). Key identifiers include:
Property | Value |
---|---|
CAS Number | 362049-63-6 |
Molecular Formula | C₃D₄O₃ |
Molecular Weight | 92.09 g/mol |
SMILES | [2H]C1(C(OC(=O)O1)([2H])[2H])[2H] |
As a deuterated derivative, it is classified under isotopologues, specifically serving as a stable isotope-labeled compound for mechanistic and analytical studies.
1,3-Dioxolan-2-one-d4 is part of the broader family of cyclic carbonates, which includes propylene carbonate, glycerol carbonate, and vinylene carbonate. Unlike its non-deuterated counterpart, ethylene carbonate (CAS 96-49-1), this isotopologue exhibits nearly identical chemical reactivity but distinct spectroscopic properties due to deuterium’s nuclear spin (I = 1) and lower vibrational energy. Its structure retains the polar aprotic solvent characteristics of ethylene carbonate, such as high dielectric constant and ability to dissolve ionic species, but is preferentially used in NMR spectroscopy to avoid interference from proton signals.
Deuterated cyclic carbonates like 1,3-Dioxolan-2-one-d4 play pivotal roles in:
For example, in transfer hydrogenation reactions, deuterated ethylene carbonate enables precise tracking of hydrogen sources (e.g., 2-propanol vs. H₂ gas) through isotopic labeling. Similarly, in battery research, its use in deuterated dimethyl sulfoxide (DMSO-d6) mixtures helps resolve proton-free environments for cleaner spectral data.
The molecular formula of 1,3-Dioxolan-2-one-d4 is C₃D₄O₃, reflecting the complete deuteration of the ethylene backbone [1] [12] [21]. The compound exhibits a molecular weight of 92.09 grams per mole, representing an increase of 4.029 daltons compared to its non-deuterated counterpart [1] [2] [6]. This mass shift corresponds to the replacement of four hydrogen atoms (each with an atomic mass of approximately 1.008 daltons) with four deuterium atoms (each with an atomic mass of approximately 2.014 daltons) [22] [27].
The precise molecular weight calculation demonstrates the isotopic effect wherein deuterium substitution results in a predictable mass increment of four mass units, commonly denoted as M+4 in mass spectrometric analysis [13] [21]. The unlabeled parent compound, 1,3-dioxolan-2-one, possesses a molecular weight of 88.062 grams per mole with the molecular formula C₃H₄O₃ [4] [7].
Property | Value |
---|---|
Molecular Formula | C₃D₄O₃ [1] |
Molecular Weight | 92.09 g/mol [1] [2] |
Mass Shift | M+4 [13] [21] |
Unlabeled Formula | C₃H₄O₃ [4] |
Unlabeled Molecular Weight | 88.062 g/mol [4] |
The structural framework of 1,3-Dioxolan-2-one-d4 comprises a five-membered dioxolane ring system featuring a cyclic carbonate ester functionality [1] [15]. The heterocyclic ring contains two oxygen atoms positioned at the 1 and 3 positions, with the carbonyl carbon occupying the 2 position [1] [4]. The remaining two carbon atoms, designated as C-4 and C-5, bear the deuterium substituents [1] [13].
The molecular geometry exhibits characteristic features of cyclic carbonates, including sp³ hybridization of the ring carbon atoms and approximate tetrahedral bond angles of 109 degrees [29]. The ring adopts an envelope conformation to minimize steric strain while maintaining optimal orbital overlap [29]. The compound demonstrates no chiral centers, resulting in a symmetric molecular structure [1].
The deuterium atoms occupy positions that were previously held by hydrogen atoms in the parent ethylene carbonate molecule [1] [6]. Specifically, the tetradeuterio substitution pattern occurs at the 4,4,5,5 positions, creating a fully deuterated ethylene bridge within the dioxolane framework [1] [21]. This substitution pattern preserves the fundamental chemical and physical properties while introducing isotopic effects that modify certain spectroscopic and kinetic characteristics [26] [28].
Structural Feature | Description |
---|---|
Ring System | Five-membered heterocyclic dioxolane [1] |
Functional Group | Cyclic carbonate ester [1] |
Hybridization | sp³ carbon atoms [29] |
Bond Angles | ~109° tetrahedral geometry [29] |
Conformation | Envelope conformation [29] |
Stereochemistry | No chiral centers [1] |
The isotopic composition of 1,3-Dioxolan-2-one-d4 is characterized by the incorporation of four deuterium atoms with an isotopic purity specification of 98 atom percent deuterium [6] [13] [21]. This high level of isotopic enrichment ensures minimal contamination from protium-containing impurities, making the compound suitable for applications requiring precise isotopic labeling [12] [17].
Deuterium, the stable heavy isotope of hydrogen, possesses one proton, one electron, and one neutron, effectively doubling the atomic mass while maintaining similar chemical properties [26] [27]. The deuterium nucleus, known as a deuteron, exhibits distinct nuclear magnetic resonance characteristics and kinetic isotope effects compared to protium [26] [28].
The tetradeuterio substitution pattern in 1,3-Dioxolan-2-one-d4 specifically targets the ethylene carbonate backbone, replacing all four hydrogen atoms originally present on the C-4 and C-5 carbon atoms [1] [13]. The deuteration process preserves the molecular framework while introducing measurable differences in vibrational frequencies, bond lengths, and reaction kinetics [26] [28].
The compound represents a valuable isotopic tracer for mechanistic studies and analytical applications due to its well-defined deuterium content and structural integrity [12] [17]. The 98 atom percent deuterium specification indicates that approximately 98 percent of the hydrogen positions are occupied by deuterium atoms, with the remaining 2 percent representing residual protium content [21].
Isotopic Parameter | Value |
---|---|
Number of Deuterium Atoms | 4 [1] |
Deuterium Positions | C-4 and C-5 (tetradeuterio) [1] [13] |
Isotopic Purity | 98 atom % D [6] [21] |
Mass Increase | +4.029 Da [22] |
Parent Compound CAS | 96-49-1 [4] [6] |
The Chemical Abstracts Service registry number for 1,3-Dioxolan-2-one-d4 is 362049-63-6, providing a unique numerical identifier for this deuterated compound [1] [2] [12]. This CAS number distinguishes the tetradeuterio derivative from its unlabeled parent compound, which bears the CAS number 96-49-1 [4] [6] [17].
Additional registry information includes the European Community number 690-621-9, which facilitates identification within European chemical databases and regulatory frameworks [1]. The compound also possesses a PubChem Compound Identifier of 45039094, enabling access to comprehensive chemical and biological activity data [1].
The DSSTox Substance Identifier DTXSID70661940 provides linkage to environmental fate and toxicological information databases maintained by the United States Environmental Protection Agency [1]. Furthermore, the compound is cataloged in the Wikidata knowledge base under identifier Q82579167, ensuring broad accessibility across multiple information platforms [1].
Registry Type | Identifier |
---|---|
CAS Number | 362049-63-6 [1] [2] |
EC Number | 690-621-9 [1] |
PubChem CID | 45039094 [1] |
DSSTox ID | DTXSID70661940 [1] |
Wikidata | Q82579167 [1] |
The International Union of Pure and Applied Chemistry systematic name for this compound is 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one [1] [21]. This nomenclature precisely indicates the positions and number of deuterium substitutions within the dioxolane ring system [1]. The IUPAC naming convention follows established protocols for isotopically labeled compounds, explicitly designating the deuterium atoms and their specific locations [1].
The systematic name reflects the parent structure 1,3-dioxolan-2-one with the isotopic modification clearly specified through the tetradeuterio prefix [1]. This naming approach ensures unambiguous identification of the compound while maintaining consistency with international chemical nomenclature standards [1]. The numbering system corresponds to the conventional assignment of positions within the five-membered heterocyclic ring [1].
Alternative IUPAC-compliant names include variations that emphasize different aspects of the molecular structure while maintaining the essential isotopic designation [6] [17]. The systematic approach to nomenclature facilitates accurate communication within the scientific community and supports database searching and chemical literature retrieval [1].
The International Chemical Identifier for 1,3-Dioxolan-2-one-d4 is InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 [1] [21]. This standardized representation encodes the molecular structure and isotopic composition in a machine-readable format that enables precise chemical identification across databases and software platforms [1].
The InChI string incorporates isotopic layer information through the "/i1D2,2D2" segment, which specifies that carbons 1 and 2 each bear two deuterium atoms [1]. This notation provides unambiguous specification of the deuterium positions and enables computational systems to distinguish isotopologues accurately [1].
The corresponding InChIKey is KMTRUDSVKNLOMY-LNLMKGTHSA-N, which serves as a fixed-length hash representation of the complete InChI string [1] [21]. This condensed identifier facilitates database indexing and searching while maintaining unique identification capabilities [1]. The InChIKey format enables rapid comparison and matching operations across chemical databases and informatics platforms [1].
The Simplified Molecular Input Line Entry System notation for 1,3-Dioxolan-2-one-d4 is [2H]C1(C(OC(=O)O1)([2H])[2H])[2H] [1] [13] [21]. This linear representation captures both the molecular connectivity and isotopic composition through explicit deuterium atom designations [1].
The SMILES string employs the [2H] notation to indicate deuterium atoms at their respective positions within the molecular framework [1] [13]. The ring closure notation using "1" designates the cyclic structure, while the carbonyl functionality is represented through the standard C(=O) syntax [1]. This encoding approach enables computer-based structure manipulation and database searching operations [1].
The isotopic SMILES representation provides a compact yet comprehensive description of the molecular structure that can be processed by cheminformatics software and chemical drawing programs [1]. The notation maintains compatibility with standard SMILES processing algorithms while conveying the essential isotopic information required for accurate compound identification [1] [21].
Identifier Type | Value |
---|---|
IUPAC Name | 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one [1] |
InChI | InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 [1] |
InChIKey | KMTRUDSVKNLOMY-LNLMKGTHSA-N [1] |
SMILES | [2H]C1(C(OC(=O)O1)([2H])[2H])[2H] [1] |